1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione
Description
1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione is a synthetic heterocyclic compound featuring a pyrrolidine-2,5-dione core (a five-membered ring with two ketone groups at positions 2 and 5). At position 1, it bears a phenethyl group (–CH₂CH₂C₆H₅), and at position 3, a p-tolylamino moiety (–NH–C₆H₄–CH₃). This structure combines lipophilic (phenethyl) and hydrogen-bonding (p-tolylamino) substituents, which may influence its pharmacokinetic properties and biological activity.
Properties
IUPAC Name |
3-(4-methylanilino)-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-9-16(10-8-14)20-17-13-18(22)21(19(17)23)12-11-15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZPIVMASFAHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione typically involves the reaction of a phenethylamine derivative with a p-tolylamine derivative under specific conditions. One common method involves the cyclization of an appropriate precursor in the presence of a dehydrating agent. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and p-tolylamino groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding amines and carboxylic acids.
Scientific Research Applications
1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Substituent Effects on Activity
- Position 1 (N-Substituents): Lipophilic groups (e.g., phenethyl, cyclohexyl, or morpholinopropyl) enhance membrane permeability and target engagement. For example, the 3-morpholinopropyl group in Compound 4 improved anticonvulsant activity by balancing sodium/calcium channel inhibition . In aromatase inhibitors (e.g., Compound 3), bulky substituents like cyclohexyl or octyl improved binding to the enzyme’s hydrophobic active site .
- Position 3 (C-Substituents): Electron-rich aromatic groups (e.g., p-tolylamino, indole, or thiophene) enhance receptor interactions. The p-tolylamino group in the target compound may mimic the hydrogen-bonding interactions seen in 5-HT1A receptor ligands . In antimicrobial analogs (e.g., pyridin-2-ylamino derivatives), planar aromatic systems facilitated moderate activity against bacterial and fungal strains .
Linker Optimization
- Derivatives with three methylene linkers (e.g., propyl chains) showed higher anticonvulsant activity than those with shorter or acetamide-based linkers, likely due to improved conformational flexibility .
- In contrast, rigid linkers (e.g., tetrazole or pyrrolidine-2,5-dione fused systems) enhanced aromatase inhibition by aligning with the enzyme’s substrate-binding pocket .
Comparative Pharmacokinetic and Toxicity Profiles
Table 2: Pharmacokinetic Parameters of Selected Analogues
- 1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione: Predicted to exhibit moderate-to-high bioavailability due to the phenethyl group’s lipophilicity, which may enhance blood-brain barrier penetration. The p-tolylamino group could reduce first-pass metabolism via steric hindrance of hepatic enzymes.
Biological Activity
Overview
1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione is a compound belonging to the class of pyrrolidine-2,5-diones. Its structure features a pyrrolidine ring substituted with a phenethyl group at the 1-position and a p-tolylamino group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and receptor binding.
- Molecular Formula : C17H16N2O2
- Molecular Weight : 280.32 g/mol
- CAS Number : 1009168-09-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. While the precise mechanisms are still under investigation, preliminary studies suggest potential roles in:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor binding : It may interact with receptors that play critical roles in cellular signaling.
Anticancer Properties
Research has indicated that derivatives of pyrrolidine-2,5-diones exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and ovarian cancers. These effects are often mediated through apoptosis induction and cell cycle arrest.
Enzyme Inhibition
This compound has been studied for its potential to inhibit enzymes involved in fatty acid synthesis. This property may be beneficial in treating metabolic disorders linked to dysregulated lipid metabolism.
Comparative Analysis
A comparison with similar compounds reveals variations in biological activity based on structural differences:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione | Anticonvulsant, antinociceptive | Exhibits neuroprotective effects |
| 3-Chloro-1-aryl pyrrolidine-2,5-diones | Inhibitory activity on carbonic anhydrase | Potential applications in glaucoma treatment |
Study on Anticancer Effects
A study conducted by researchers at the Groningen Research Institute of Pharmacy explored the anticancer effects of various pyrrolidine derivatives, including this compound. The findings indicated that this compound induced significant apoptosis in MDA-MB-231 (triple-negative breast cancer) cell lines at concentrations as low as 100 nM .
Enzyme Inhibition Research
Another research initiative focused on the enzyme inhibitory properties of this compound. The results demonstrated that it effectively inhibited fatty acid synthase activity in vitro, suggesting its potential as a therapeutic agent for metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
